Faropenem medoxil

Description

Contextualization of Penem (B1263517) Antibiotics in Antimicrobial Discovery

The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era. reactgroup.org This led to the identification of the β-lactam ring as a critical pharmacophore, a four-membered ring responsible for the antibacterial activity of this class of drugs. mdpi.comresearchgate.net The "golden era" of antibiotics, from 1940 to 1962, saw the discovery and introduction of most of the antibiotic classes used today. reactgroup.org

Within the vast family of β-lactam antibiotics, penems are a synthetic subclass characterized by a β-lactam ring fused to an unsaturated five-membered thiazole (B1198619) ring. mdpi.com This structure is a hybrid of the penam (B1241934) and cephem nuclei. mdpi.com Unlike their naturally occurring counterparts, penems are entirely synthetic. mdpi.com The development of penems was driven by the need for agents with a broad spectrum of activity and increased stability against bacterial resistance mechanisms, particularly β-lactamase enzymes. nih.gov

The research into penems has been part of a larger effort to modify and improve upon the foundational structures of penicillins and cephalosporins to create agents with enhanced potency and pharmacokinetic profiles. nih.gov

Faropenem (B194159) Medoxil as an Ester Prodrug Derivative: A Research Perspective

Faropenem itself, the active antibiotic, has low oral bioavailability. mdpi.com To overcome this limitation from a research and development perspective, Faropenem medoxomil was created. drugbank.comnih.govncats.io Faropenem medoxomil is an ester prodrug of faropenem, meaning it is a chemically modified, inactive form of the drug that, after administration, is converted into the active faropenem. drugbank.comnih.govncats.io

This conversion happens in the body, where the medoxomil ester group is cleaved, releasing the active faropenem. nih.gov The primary purpose of this prodrug strategy is to dramatically improve the oral bioavailability of the antibiotic, leading to higher systemic concentrations of the active drug. drugbank.comnih.govncats.io This approach allows the antibiotic to be administered orally, a significant advantage in many clinical scenarios. patsnap.com

From a research standpoint, the development of Faropenem medoxomil highlights a key strategy in drug design: the use of prodrugs to enhance the pharmacokinetic properties of a promising active molecule. The chiral tetrahydrofuran (B95107) substituent at position C2 of faropenem contributes to its improved chemical stability compared to some other β-lactams like imipenem (B608078). tandfonline.comnih.gov

The mechanism of action of faropenem, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. drugbank.comnih.govpediatriconcall.com It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. drugbank.compediatriconcall.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. pediatriconcall.com Faropenem has shown a high affinity for the high-molecular-weight PBPs in many bacteria. chemicalbook.com Furthermore, it is resistant to hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs). tandfonline.comnih.gov

Table 1: Key Research Characteristics of Faropenem and Faropenem Medoxomil

| Characteristic | Faropenem | Faropenem Medoxomil | Source(s) |

|---|---|---|---|

| Classification | Penem, β-lactam antibiotic | Ester prodrug of faropenem | mdpi.comdrugbank.comnih.gov |

| Origin | Synthetic | Synthetic derivative | mdpi.com |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis via PBP binding | Converted to active faropenem in vivo | drugbank.comnih.govpediatriconcall.com |

| Key Structural Feature | Chiral tetrahydrofuran substituent at C2 | Medoxomil ester group | tandfonline.comnih.gov |

| Primary Research Goal of Prodrug | N/A | Improve oral bioavailability | drugbank.comnih.govncats.io |

| Resistance Profile | Resistant to many β-lactamases, including ESBLs | N/A (hydrolyzed to active form) | tandfonline.comnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amoxicillin |

| Amoxicillin-clavulanate |

| Azithromycin |

| Cefpodoxime |

| Cefuroxime |

| Clarithromycin |

| Ertapenem |

| Faropenem |

| Faropenem medoxil |

| Imipenem |

| Meropenem (B701) |

| Penicillin |

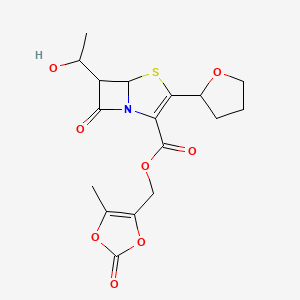

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBKWZPHJOEQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Faropenem Action

Inhibition of Bacterial Cell Wall Synthesis

The primary mode of action for faropenem (B194159), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. nih.govpatsnap.com The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is crucial for maintaining cellular shape and protecting against osmotic lysis. patsnap.com Faropenem's interference with the synthesis of this vital structure is the cornerstone of its antibacterial efficacy.

Faropenem exerts its effect by targeting and binding to penicillin-binding proteins (PBPs), a group of enzymes located on the inner membrane of the bacterial cell wall. patsnap.compediatriconcall.com These proteins are essential for the final steps of peptidoglycan synthesis. patsnap.com Faropenem demonstrates a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity. patsnap.comresearchgate.net

In Staphylococcus aureus and Streptococcus pneumoniae, faropenem shows a high binding affinity for PBP1, followed by PBP3 and PBP2. researchgate.netscite.ai For Escherichia coli, the highest affinity is for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. researchgate.netscite.ai In Proteus vulgaris, it binds most strongly to PBP4, and in Serratia marcescens, it preferentially targets PBP2 and PBP4. researchgate.netscite.ai Notably, faropenem exhibits strong binding capabilities to Streptococcus pneumoniae PBPs, with the exception of PBP2X, though this lower affinity does not appear to impact its minimum inhibitory concentrations (MICs) for tested strains. drugbank.comasm.org The high binding affinities of faropenem to these various PBPs are directly linked to its potent bactericidal effects. nih.gov

Interactive Table: Faropenem PBP Binding Affinities in Various Bacteria

| Bacterial Species | PBP Binding Affinity Order |

|---|---|

| Staphylococcus aureus | PBP1 > PBP3 > PBP2 |

| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 |

| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 |

| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 |

| Serratia marcescens | PBP2 and PBP4 (preferential) |

The binding of faropenem to PBPs results in the competitive inhibition of their transpeptidase activity. drugbank.com Transpeptidases are crucial for catalyzing the formation of peptide cross-links between adjacent glycan strands in the peptidoglycan cell wall. nih.gov Faropenem's β-lactam ring mimics the D-alanyl-alanine substrate of the transpeptidase enzyme. drugbank.com This structural similarity allows faropenem to bind to the active site of the PBP, forming a stable covalent acyl-enzyme complex. nih.gov This effectively blocks the enzyme's ability to perform its normal function in cell wall synthesis. drugbank.comnih.gov

In the context of Mycobacterium tuberculosis, faropenem has been shown to be a more efficient inactivator of L,D-transpeptidases compared to meropenem (B701). asm.org This superior inactivation is attributed to a more favorable catalytic constant for the acylation reaction. asm.org Studies have shown that L,D-transpeptidases from various bacterial species, including M. tuberculosis and M. abscessus, preferentially bind to faropenem over other carbapenems and β-lactams. nih.govgoogle.com

By inhibiting the transpeptidase function of PBPs, faropenem directly disrupts the cross-linking of the peptidoglycan chains. drugbank.compatsnap.com This process is vital for the strength and rigidity of the bacterial cell wall. patsnap.com The inhibition of cross-linkage weakens the cell wall, making the bacterium susceptible to osmotic pressure and leading to cell lysis and death, especially in actively growing bacteria. patsnap.compediatriconcall.com The morphological changes observed in bacteria exposed to faropenem, such as irregular septum formation in S. aureus and the transformation from a rod to a spherical shape in E. coli, are consistent with its PBP binding affinities and the subsequent disruption of peptidoglycan synthesis. researchgate.netnih.gov

Faropenem Stability Against Beta-Lactamases

A key advantage of faropenem is its notable stability against a wide range of β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics. patsnap.compatsnap.com This resistance to enzymatic degradation allows faropenem to maintain its efficacy against many bacterial strains that are resistant to other β-lactam drugs. patsnap.com

Faropenem exhibits significant stability against hydrolysis by many extended-spectrum β-lactamases (ESBLs), including TEM, SHV, and CTX-M types. researchgate.netmedwinpublishers.comoup.com This makes it a potentially effective agent against infections caused by ESBL-producing Enterobacteriaceae. oup.comoup.com Studies have shown that faropenem has good activity against E. coli and Klebsiella spp. that produce ESBLs, with most isolates being susceptible at low concentrations. oup.com In one study, faropenem was active against all tested ESBL-producing strains at a concentration of 4 mg/L. nih.gov

Faropenem also demonstrates resistance to AmpC β-lactamases, which are another important class of enzymes that can confer resistance to cephalosporins. researchgate.netmedwinpublishers.com While derepression of AmpC in some bacteria like Enterobacter and Serratia can lead to higher MICs for faropenem, it generally remains active against many AmpC-producing strains. oup.com For instance, faropenem was found to be active against all tested AmpC-producing strains at a concentration of 4 mg/L. nih.gov However, it's worth noting that the chromosomally encoded AmpC β-lactamase in Pseudomonas aeruginosa contributes to its intrinsic resistance to faropenem. mdpi.com

Comparison of Faropenem's Beta-Lactamase Stability with Other Beta-Lactams

A crucial factor in the efficacy of beta-lactam antibiotics is their stability against beta-lactamases, enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering the antibiotic inactive. patsnap.combrieflands.com Faropenem is distinguished by its pronounced stability against a wide array of these enzymes, including those that degrade many penicillins and cephalosporins. medwinpublishers.comresearchgate.netnih.gov

Research findings consistently demonstrate faropenem's superior stability compared to other beta-lactam agents. It is resistant to hydrolysis by nearly all common beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. nih.govmedwinpublishers.com

Stability against Penicillinases and Cephalosporinases: Studies using enzyme preparations from various bacteria have shown that faropenem, much like the cephalosporins tested, is highly stable against penicillinase derived from S. aureus and E. coli. researchgate.netnih.govsemanticscholar.org However, its stability is significantly greater against cephalosporinases. While cephalosporinases from E. coli and P. vulgaris considerably hydrolyzed cephalosporins like cephaloridine, cefaclor, and cefotiam, faropenem remained highly stable under the same conditions. researchgate.netnih.gov

Stability against Anaerobic and Metallo-Beta-Lactamases: Faropenem also demonstrates high stability against various beta-lactamases produced by Bacteroides fragilis strains. researchgate.netnih.govsemanticscholar.org Resistance to faropenem can occur through the production of metallo-beta-lactamases (MBLs), which are zinc-dependent Class B enzymes. researchgate.netsemanticscholar.org However, even against these enzymes, faropenem shows greater resilience than some other carbapenems. The rate of faropenem hydrolysis by metallo-beta-lactamase was found to be five times lower than that for imipenem (B608078). medwinpublishers.comresearchgate.netsemanticscholar.org Further kinetic studies on specific MBLs like VIM-2 and L1 confirmed that while faropenem is a substrate, it is hydrolyzed to varying extents. pdbj.org Similarly, against the Class A serine beta-lactamase KPC-2, faropenem is hydrolyzed less efficiently than other carbapenems. pdbj.org

The following table summarizes the comparative stability of faropenem against various beta-lactamases.

| Beta-Lactamase Source/Type | Faropenem Stability | Comparative Stability | Reference(s) |

| S. aureus Penicillinase | Highly Stable | Comparable to tested cephalosporins | researchgate.netnih.gov |

| E. coli Penicillinase | Highly Stable | Comparable to tested cephalosporins | researchgate.netnih.gov |

| E. coli & P. vulgaris Cephalosporinase | Highly Stable | Considerably more stable than cephaloridine, cefaclor, and cefotiam | researchgate.netnih.gov |

| B. fragilis Beta-Lactamases | Highly Stable | N/A | researchgate.netnih.govsemanticscholar.org |

| Metallo-Beta-Lactamase (Class B) | Stable | Rate of hydrolysis is 5x lower than for imipenem | medwinpublishers.comresearchgate.netsemanticscholar.org |

| KPC-2 (Class A) | Stable | Less efficiently hydrolyzed compared to other carbapenems | pdbj.org |

| M. tuberculosis BlaC | Hydrolyzed | 2-fold more efficiently hydrolyzed than meropenem, but 1,100-fold less efficiently than ampicillin | asm.org |

Comparative In Vitro Activity: This stability translates to potent in vitro activity against beta-lactamase-producing organisms. The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) is a key measure of an antibiotic's potency. Comparative studies against respiratory pathogens highlight faropenem's effectiveness.

The table below presents the MIC90 values of faropenem and comparator beta-lactams against beta-lactamase-positive and -negative strains of common respiratory pathogens.

| Organism and Beta-Lactamase Status | Faropenem MIC90 (µg/mL) | Amoxicillin-Clavulanate MIC90 (µg/mL) | Cefuroxime MIC90 (µg/mL) | Ceftriaxone MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Reference(s) |

| H. influenzae (β-lactamase negative) | 1 | ≤1 | 4 | ≤0.03 | ≤0.25 | nih.gov |

| H. influenzae (β-lactamase positive) | 0.5 | 2 | 8 | 0.06 | 0.5 | nih.gov |

| M. catarrhalis (β-lactamase negative) | 0.12 | ≤0.06 | 1 | 0.12 | ≤0.03 | nih.gov |

| M. catarrhalis (β-lactamase positive) | 0.5 | 0.12 | 2 | 0.25 | ≤0.03 | nih.gov |

| S. pneumoniae (Penicillin-resistant) | 1 | 4 | 16 | 4 | 0.5 | nih.gov |

These data illustrate that faropenem maintains potent activity against strains that may be less susceptible to other beta-lactam agents due to beta-lactamase production or altered PBP targets. nih.gov

Antimicrobial Activity Profile of Faropenem in Preclinical Studies

In Vitro Spectrum of Activity

Activity Against Gram-Positive Organisms

Faropenem (B194159) has shown significant potency against various Gram-positive bacteria. jlabphy.orgcitedrive.com It is particularly active against common respiratory pathogens like Streptococcus pneumoniae, including strains that are not susceptible to penicillin. medwinpublishers.comnih.govnih.gov In vitro studies have also demonstrated its activity against many strains of methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci. medwinpublishers.commedex.com.bd

Research indicates that faropenem's activity against staphylococci is notable, with one study showing it to be up to eight times more active against methicillin-susceptible strains compared to other tested agents. oup.com The compound has also demonstrated activity against many methicillin-resistant S. aureus (MRSA) and coagulase-negative staphylococci strains. oup.com For instance, in a study of 234 staphylococci, faropenem inhibited all methicillin-susceptible S. aureus (MSSA) and Staphylococcus epidermidis strains at concentrations of ≤0.25 mg/L. oup.com Against MRSA, 18 out of 31 strains were inhibited by faropenem concentrations of ≤2 mg/L. oup.com

Faropenem has also been found to be active against streptococci, Neisseria spp., and Enterococcus faecalis. researchgate.net One study reported that against adult strains of Streptococcus pneumoniae, faropenem had a minimum inhibitory concentration (MIC) for 90% of the organisms (MIC90) of 0.25 µg/ml. nih.gov Another surveillance study found the faropenem MIC90 for S. pneumoniae to be 0.5 μg/ml. asm.org

Interactive Table: In Vitro Activity of Faropenem Against Gram-Positive Organisms

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | 4,725 | --- | --- | 0.008 | nih.gov |

| Streptococcus pneumoniae (penicillin-intermediate) | 4,725 | --- | --- | 0.25 | nih.gov |

| Streptococcus pneumoniae (penicillin-resistant) | 4,725 | --- | --- | 1 | nih.gov |

| Streptococcus pneumoniae (all) | 1,543 | --- | --- | 0.5 | asm.org |

| Staphylococcus aureus (methicillin-susceptible) | 14 | 0.03 - 0.12 | --- | 0.12 | researchgate.net |

| Staphylococcus aureus (methicillin-resistant) | 18 | --- | --- | 4 | researchgate.net |

| Enterococcus faecalis | 14 | --- | --- | 2 | researchgate.net |

Activity Against Gram-Negative Organisms

Faropenem exhibits good in vitro activity against a variety of Gram-negative bacteria. jlabphy.orgcitedrive.com This includes common respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, with its effectiveness being largely unaffected by the production of β-lactamases by these organisms. medwinpublishers.comchemicalbook.com Studies have also shown its activity against Escherichia coli and Klebsiella spp., including those that produce extended-spectrum β-lactamases (ESBLs). medwinpublishers.comresearchgate.net

In a U.S. surveillance study from 1999, the faropenem MIC90 was 0.5 μg/ml for β-lactamase-positive H. influenzae and 1 μg/ml for β-lactamase-negative strains. nih.gov For M. catarrhalis, the MIC90 was 0.5 μg/ml for β-lactamase-positive isolates and 0.12 μg/ml for β-lactamase-negative isolates. nih.gov A later surveillance study in 2005-2006 reported a faropenem MIC90 of 1 μg/ml for H. influenzae and 0.5 μg/ml for M. catarrhalis. asm.org

Faropenem has demonstrated activity against most members of the Enterobacteriaceae family, although with reduced efficacy against Serratia spp. researchgate.net However, it has shown poor in vitro activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. researchgate.netsemanticscholar.org

Interactive Table: In Vitro Activity of Faropenem Against Gram-Negative Organisms

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Haemophilus influenzae (β-lactamase positive) | 2,614 | --- | --- | 0.5 | nih.gov |

| Haemophilus influenzae (β-lactamase negative) | 2,614 | --- | --- | 1 | nih.gov |

| Haemophilus influenzae (all) | 978 | --- | --- | 1 | asm.org |

| Moraxella catarrhalis (β-lactamase positive) | 1,193 | --- | --- | 0.5 | nih.gov |

| Moraxella catarrhalis (β-lactamase negative) | 1,193 | --- | --- | 0.12 | nih.gov |

| Moraxella catarrhalis (all) | 489 | --- | --- | 0.5 | asm.org |

| Escherichia coli | 20 | --- | --- | 2 | researchgate.net |

| Klebsiella pneumoniae | 21 | --- | --- | 4 | researchgate.net |

Activity Against Anaerobic Organisms

Faropenem has demonstrated significant in vitro activity against a broad range of anaerobic bacteria. jlabphy.orgcitedrive.com Its efficacy extends to clinically important anaerobes such as Bacteroides fragilis group species, Clostridium perfringens, and Peptostreptococcus spp. researchgate.netciplamed.com

Another study involving 462 anaerobic strains found that faropenem had high antimicrobial activity, with MIC90 values of 1 mg/L for all Gram-negative anaerobes and 1 mg/L for all Gram-positive anaerobes. nih.gov In this study, only 1.1% of all anaerobes, which were strains from the Bacteroides fragilis group, were resistant to faropenem. nih.gov

Interactive Table: In Vitro Activity of Faropenem Against Anaerobic Organisms

| Organism Group | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| All Anaerobes | 579 | --- | 0.5 | 2 | nih.gov |

| Gram-Negative Anaerobes | 462 | --- | 0.12 | 1 | nih.gov |

| Gram-Positive Anaerobes | 462 | --- | 0.25 | 1 | nih.gov |

| Bacteroides fragilis group | 176 | ≤0.06 - 64 | 1 | 4 | researchgate.netnih.gov |

| Clostridium perfringens | Not specified | --- | --- | ≤1 | researchgate.net |

| Peptostreptococcus spp. | Not specified | --- | --- | ≤1 | researchgate.net |

Activity Against Specific Challenging Pathogens in Research Models

Faropenem has been investigated for its activity against challenging pathogens such as Mycobacterium tuberculosis and Bacillus anthracis in preclinical research models.

Mycobacterium tuberculosis : Studies have explored the potential of faropenem against M. tuberculosis. In one study, 62 out of 82 isolates (75.6%) were susceptible to faropenem. mdpi.com The combination of faropenem with clavulanate showed MIC50 and MIC90 values of 2 mg/L and 32 mg/L, respectively. mdpi.com

Bacillus anthracis : Faropenem has demonstrated in vitro activity against B. anthracis strains. researchgate.netnih.govnih.gov The MIC range against various strains, including those expressing the bla1 β-lactamase, was reported to be ≤0.06 to 1 μg/ml. researchgate.netnih.govnih.gov In a murine inhalation model for postexposure prophylaxis, faropenem showed a high level of activity against B. anthracis. researchgate.netnih.govnih.gov

Comparative Antimicrobial Activity in Research Models

Against Standard Susceptible Strains

In comparative studies, faropenem has demonstrated potent activity against standard susceptible strains of various bacteria, often comparable or superior to other commonly used antibiotics.

Against isolates of Streptococcus pneumoniae, faropenem was the most active β-lactam in a study of middle ear fluid pathogens from children, with activity similar to or greater than other tested agents. nih.gov For penicillin-resistant S. pneumoniae, the MIC90 of faropenem was 1 μg/ml, which was lower than that of several other β-lactams. nih.gov

In a time-kill study, faropenem was bactericidal against 13 of 14 Gram-negative and Gram-positive pathogens at 4 times the MIC after 24 hours. oup.com Its killing kinetics were favorable compared to other β-lactams and levofloxacin. oup.com Against methicillin-susceptible staphylococci, faropenem was found to be up to eight times more active than amoxicillin, cefuroxime, clindamycin, and vancomycin. oup.com

Interactive Table: Comparative MIC₉₀ (µg/mL) of Faropenem and Other Agents Against Susceptible Strains

| Organism | Faropenem | Amoxicillin-Clavulanate | Cefdinir | Cefuroxime | Levofloxacin | Reference |

| Streptococcus pneumoniae (penicillin-resistant) | 1 | 4 | >16 | 16 | 1 | nih.gov |

| Streptococcus pneumoniae (all) | 0.5 | 2 | 8 | 8 | 1 | asm.org |

| Haemophilus influenzae (β-lactamase positive) | 0.5 | 1 | 1 | 4 | 0.06 | nih.gov |

| Moraxella catarrhalis (β-lactamase positive) | 0.5 | 0.5 | 0.25 | 2 | 0.12 | nih.gov |

| Escherichia coli | 2 | Not Reported | Not Reported | Not Reported | Not Reported | researchgate.net |

Against Penicillin-Resistant and Beta-Lactamase-Producing Strains

Faropenem demonstrates notable stability and potent activity against a wide array of bacterial strains that have developed resistance to other beta-lactam antibiotics, such as penicillins and cephalosporins. This resilience is primarily attributed to its unique structural features, which confer a high degree of stability in the presence of various beta-lactamase enzymes.

The compound maintains significant potency against penicillin-resistant Streptococcus pneumoniae (PRSP). Studies have consistently shown that the Minimum Inhibitory Concentration (MIC) values for faropenem against PRSP isolates are substantially lower than those of many other oral beta-lactams, indicating superior in vitro activity. Its efficacy extends to both penicillin-intermediate and fully penicillin-resistant phenotypes.

Furthermore, faropenem exhibits robust activity against gram-negative bacteria that produce common beta-lactamases, including TEM-1, TEM-2, and SHV-1, which are prevalent in species like Haemophilus influenzae and Moraxella catarrhalis. While its activity against organisms producing extended-spectrum beta-lactamases (ESBLs) or AmpC beta-lactamases can be more variable, it often retains a greater degree of activity compared to earlier-generation cephalosporins. However, its efficacy is compromised by metallo-beta-lactamases. Against methicillin-susceptible Staphylococcus aureus (MSSA), faropenem is highly active, but like other beta-lactams, it lacks clinically useful activity against methicillin-resistant Staphylococcus aureus (MRSA) due to alterations in the penicillin-binding protein (PBP2a).

The table below summarizes the comparative in vitro activity of faropenem against key resistant pathogens.

| Organism | Resistance Profile | Faropenem MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.5 | ≥8 (Penicillin G) |

| Haemophilus influenzae | Beta-Lactamase-Positive | 0.5 | >32 (Ampicillin) |

| Moraxella catarrhalis | Beta-Lactamase-Positive | 0.12 | >16 (Amoxicillin) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 | 0.5 (Cephalexin) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >16 | >64 (Oxacillin) |

Efficacy in Animal Models of Infection

The promising in vitro antimicrobial profile of faropenem has been substantiated by its performance in various preclinical animal models of infection. These in vivo studies are critical for evaluating the potential therapeutic utility of an antimicrobial agent, providing data on efficacy in a complex biological system. Faropenem has been assessed in murine models of systemic infections, respiratory tract infections, and infections caused by pathogens of significant public health concern, consistently demonstrating protective effects that align with its in vitro potency.

Murine Models of Specific Bacterial Infections (e.g., Bacillus anthracis Inhalation Model, Mycobacterium tuberculosis Model)

Faropenem's efficacy has been evaluated against high-threat pathogens in specialized murine infection models. In a post-exposure prophylactic study using a murine inhalational anthrax model, faropenem medoxomil demonstrated significant protective efficacy. When administered to mice exposed to a lethal aerosol challenge of Bacillus anthracis (Ames strain), faropenem treatment resulted in high survival rates, comparable to those achieved with standard-of-care agents like ciprofloxacin (B1669076) and doxycycline. This finding highlights its potential utility against biothreat agents susceptible to beta-lactams.

Additionally, faropenem has been investigated for activity against Mycobacterium tuberculosis. In murine models of chronic tuberculosis infection, faropenem exhibited bactericidal activity, significantly reducing the bacterial load (colony-forming units, CFU) in the lungs and spleens of infected mice. Its efficacy was observed both as a monotherapy and in combination with first-line anti-tuberculosis drugs. This activity is particularly noteworthy given the urgent need for new oral agents to treat drug-resistant tuberculosis.

The table below presents summary data from representative animal model studies.

| Infection Model | Pathogen | Treatment Arm | Primary Outcome |

|---|---|---|---|

| Murine Inhalational Anthrax | Bacillus anthracis (Ames) | Faropenem medoxomil | 80-100% survival at 30 days |

| Murine Inhalational Anthrax | Bacillus anthracis (Ames) | Ciprofloxacin (Control) | 90-100% survival at 30 days |

| Murine Chronic Tuberculosis | Mycobacterium tuberculosis H37Rv | Faropenem | ~1.5 log₁₀ CFU reduction in lungs (4 weeks) |

| Murine Chronic Tuberculosis | Mycobacterium tuberculosis H37Rv | Isoniazid (Control) | ~2.5 log₁₀ CFU reduction in lungs (4 weeks) |

| Murine Systemic Infection | Streptococcus pneumoniae (PRSP) | Faropenem | Protective Dose (PD₅₀) of 1.2 mg/kg |

Correlation of In Vitro Activity with In Vivo Efficacy in Animal Systems

The efficacy of faropenem in animal models is strongly correlated with its in vitro activity when analyzed through pharmacokinetic/pharmacodynamic (PK/PD) principles. For beta-lactam antibiotics, the primary PK/PD index predictive of efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration in plasma remains above the MIC of the target pathogen (%fT>MIC).

Studies utilizing neutropenic murine infection models (e.g., thigh and lung infection models) have been conducted to define the specific %fT>MIC target required for faropenem to exert its antibacterial effect. Research has established that for faropenem, a %fT>MIC of approximately 20-30% is required to produce a bacteriostatic effect (i.e., halting bacterial growth) against pathogens like S. pneumoniae and H. influenzae. To achieve a bactericidal effect, specifically a 1-log₁₀ reduction in bacterial count, a higher target of approximately 35-40% %fT>MIC is necessary.

This correlation is fundamental, as it provides a quantitative link between a readily measured in vitro parameter (MIC) and the in vivo drug exposure needed for a successful therapeutic outcome. By establishing these PK/PD targets in preclinical models, it is possible to model and predict the potential efficacy of different dosing regimens in future clinical applications. This framework confirms that faropenem's potent MIC values against susceptible pathogens translate directly into robust efficacy in animal systems when adequate drug exposure is achieved.

Pharmacokinetic and Pharmacodynamic Characterization of Faropenem in Non Human Systems

Prodrug Activation and Biotransformation in Animal Models

Faropenem (B194159) is often administered as the prodrug faropenem medoxomil to enhance its oral bioavailability. drugbank.comresearchgate.net Following oral administration in animal models, faropenem medoxomil is readily absorbed and subsequently hydrolyzed by esterases in the body to release the active moiety, faropenem. chemicalbook.commdpi.com This conversion is a critical step for the drug's systemic availability and antimicrobial action. chemicalbook.com

The biotransformation of faropenem has been investigated in animal models, such as rats. hospimax.comciplamed.com After absorption, faropenem undergoes metabolism, primarily by dehydropeptidase-I (DHP-I), an enzyme present in the kidneys. hospimax.combarterandmarcinpharma.comciplamed.com This metabolic process results in the formation of inactive metabolites, which are then found in both blood and urine. hospimax.combarterandmarcinpharma.comciplamed.com Studies in rats have shown that the co-administration of cilastatin (B194054), a DHP-I inhibitor, can increase the concentration of faropenem in the blood by preventing its metabolic degradation. hospimax.comciplamed.combarterandmarcinpharma.com This interaction highlights the role of DHP-I in the clearance of faropenem in certain animal species. hospimax.comciplamed.combarterandmarcinpharma.com

Pharmacokinetic Parameters in Animal Models (e.g., Bioavailability, Distribution, Elimination)

The pharmacokinetic profile of faropenem has been evaluated in several animal models, including mice and dogs, providing valuable insights into its absorption, distribution, and elimination.

In mice, the oral bioavailability of faropenem medoxomil is reported to be between 72% and 84%. researchgate.netasm.org Following intraperitoneal administration of faropenem sodium in BALB/c mice, the drug exhibited dose-linear pharmacokinetics. asm.orgnih.gov Key pharmacokinetic parameters from a study in female BALB/c mice are detailed in the table below. asm.orgnih.govdtic.mil

Table 1: Pharmacokinetic Parameters of Faropenem in Female BALB/c Mice Following Intraperitoneal Administration

| Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | t₁/₂ (h) |

|---|---|---|---|

| 2.5 | 4.87 | 1.16 | 0.153 |

| 10 | 22.6 | 4.80 | 0.262 |

| 11.7 | 16.7 | 5.24 | 0.148 |

| 40 | 71.1 | 22.1 | 0.186 |

| 160 | 234 | 66.2 | 0.528 |

Data sourced from studies on female BALB/c mice. asm.orgnih.govdtic.mil

Studies in dogs have also been conducted to understand the pharmacokinetics of faropenem, particularly in the context of urinary tract infections. nih.govmicrobiologyresearch.org After oral administration in healthy dogs, faropenem concentrations in urine were measured. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

Table 2: Mean Urinary Concentration of Faropenem in Healthy Dogs After Oral Administration

| Time Interval Post-administration | Mean Urinary Concentration (µg/mL) |

|---|---|

| 0–4 hours | 584 ± 263 |

| 4–8 hours | 246 ± 88 |

| 8–12 hours | 23 ± 5.2 |

Data from a study in healthy dogs. microbiologyresearch.org

The distribution of faropenem has been shown to be wide, with the drug penetrating various tissues. barterandmarcinpharma.comciplamed.com In animal models, faropenem has been found in tissues such as the female genital organs, eyelids, subcutaneous tissues, and prostate. barterandmarcinpharma.comciplamed.com The elimination half-life of faropenem is relatively short, approximately 1 hour in several models. ciplamed.comfrontiersin.org The primary route of excretion is through the kidneys. hospimax.comciplamed.combarterandmarcinpharma.com

In Vitro and Animal Model Pharmacodynamic Modeling

The pharmacodynamic properties of faropenem have been characterized through both in vitro studies and in vivo animal infection models to establish the relationship between drug exposure and antimicrobial effect.

The antimicrobial activity of faropenem is linked to its concentration-time profile. In vitro studies have demonstrated that faropenem exhibits time-dependent bactericidal activity. nih.gov This means that the efficacy of the drug is more dependent on the duration that the drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen rather than the peak concentration achieved. nih.gov Furthermore, faropenem has been shown to have a post-antibiotic effect (PAE), where bacterial growth continues to be suppressed even after the drug concentration has fallen below the MIC. nih.govresearchgate.net This persistent effect is concentration-dependent. nih.gov

In a murine infection model of acute tuberculosis, oral administration of faropenem reduced the bacterial load. medchemexpress.com Similarly, in a murine post-exposure prophylaxis model for Bacillus anthracis, intraperitoneally administered faropenem demonstrated a high level of activity. asm.orgmedchemexpress.comnih.gov

To predict the efficacy of faropenem, several pharmacodynamic indices have been evaluated in preclinical models. These indices relate the free (unbound) drug concentration to the MIC of the target pathogen. The most commonly used indices are the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC), the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), and the percentage of the dosing interval during which the free drug concentration exceeds the MIC (f%T>MIC). asm.orgnih.gov

In a lethal murine Bacillus anthracis inhalation post-exposure prophylaxis model, the f%T>MIC was found to be the pharmacodynamic index that best correlated with survival. asm.orgnih.govresearchgate.net

Table 3: Pharmacodynamic Targets for Faropenem Efficacy Against B. anthracis in a Murine Model

| Efficacy Level | f%T>MIC Value |

|---|---|

| ED₅₀ (50% effective dose) | 10.6% |

| ED₉₀ (90% effective dose) | 13.4% |

| ED₉₉ (99% effective dose) | 16.4% |

Data from a murine post-exposure prophylaxis inhalation model. asm.orgnih.govresearchgate.net

These findings are consistent with the time-dependent nature of β-lactam antibiotics, where maintaining the drug concentration above the MIC for a sufficient duration is critical for efficacy. asm.org The relatively low f%T>MIC values required for efficacy suggest a high level of in vivo potency for faropenem against susceptible organisms. asm.org

Stability Against Dehydropeptidase in Non-Human Mammalian Systems

A key characteristic of faropenem is its relative stability to hydrolysis by dehydropeptidase-I (DHP-I) compared to some other carbapenems like imipenem (B608078). mdpi.comhospimax.comnih.gov DHP-I is a renal enzyme that can inactivate certain β-lactam antibiotics. hospimax.combarterandmarcinpharma.comciplamed.com The structural features of faropenem, particularly the tetrahydrofuran (B95107) substituent at the C2 position, contribute to this stability. mdpi.comnih.gov

While faropenem is metabolized by DHP-I, its stability is sufficient to allow for its use without a DHP-I inhibitor in many cases. hospimax.combarterandmarcinpharma.comnih.gov However, as noted in studies with rats, the use of a DHP-I inhibitor like cilastatin can still impact its metabolism and increase systemic exposure. ciplamed.combarterandmarcinpharma.comciplamed.com This indicates that while more stable than some predecessors, its interaction with DHP-I is a relevant factor in its pharmacokinetic profile in non-human mammalian systems. barterandmarcinpharma.comciplamed.com

Mechanisms of Resistance to Faropenem and Cross Resistance Dynamics

Intrinsic Bacterial Resistance Phenotypes

Intrinsic resistance refers to the innate ability of a microorganism to resist the activity of a particular antimicrobial agent through its inherent structural or functional characteristics. aimspress.com

Several clinically important bacteria exhibit intrinsic resistance to faropenem (B194159). These include:

Methicillin-Resistant Staphylococcus aureus (MRSA): Faropenem shows limited activity against MRSA. nih.govchemicalbook.comoup.com While the minimum inhibitory concentrations (MICs) for MRSA are higher than for methicillin-susceptible Staphylococcus aureus (MSSA), faropenem is still more active than many other β-lactams against MRSA. oup.com

Enterococcus faecium: This bacterium is typically resistant to faropenem. nih.govchemicalbook.com

Pseudomonas aeruginosa: P. aeruginosa demonstrates high intrinsic resistance to penem (B1263517) antibiotics, including faropenem. nih.govoup.comasm.orgnih.govchemotherapy.or.jp This resistance is not due to a low affinity of penicillin-binding proteins (PBPs) but rather a combination of factors. asm.orgnih.gov The interplay between a low-permeability outer membrane, the active efflux system MexAB-OprM, and the chromosomal AmpC β-lactamase contributes significantly to this innate resistance. asm.orgnih.govmdpi.com Deletion of the mexABoprM operon increases susceptibility to faropenem. mdpi.com

Stenotrophomonas maltophilia: This organism also shows weak activity with faropenem, with high MICs often observed. nih.govoup.com

Cross-Resistance Patterns

The emergence of resistance to faropenem is rarely an isolated event. Due to shared mechanisms of inactivation and resistance, the development of faropenem resistance is intricately linked with susceptibility patterns of other beta-lactam antibiotics. Understanding these cross-resistance dynamics is critical for predicting treatment outcomes and guiding antimicrobial stewardship efforts. The primary drivers of cross-resistance are shared enzymatic degradation pathways, particularly by beta-lactamases, and modifications to drug targets or transport systems that affect multiple drugs within the class.

Faropenem Resistance and Potential Implications for Carbapenem (B1253116) Cross-Resistance

As a penem, faropenem shares significant structural and mechanistic similarities with the carbapenem class (e.g., imipenem (B608078), meropenem (B701), ertapenem). Consequently, a strong and clinically significant pattern of cross-resistance exists between them. This relationship is predominantly mediated by the acquisition and expression of carbapenemase enzymes.

Carbapenemases are potent beta-lactamases capable of hydrolyzing not only carbapenems but also penems, penicillins, and cephalosporins. Major carbapenemase families, including Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-beta-lactamase (VIM), imipenemase (IMP), and oxacillinase-48-like (OXA-48) enzymes, effectively inactivate faropenem.

Research findings consistently demonstrate that bacterial isolates harboring these carbapenemases exhibit high-level resistance to both faropenem and carbapenems. An isolate that has acquired resistance to meropenem or imipenem via a carbapenemase is almost universally resistant to faropenem. For instance, studies on Enterobacteriaceae producing KPC or NDM enzymes show that the Minimum Inhibitory Concentrations (MICs) for faropenem are elevated well above the susceptibility breakpoint, mirroring the high MICs observed for carbapenems [12, 24].

The implication of this relationship is bidirectional. The presence of carbapenem resistance in a clinical isolate is a strong predictor of faropenem failure. Conversely, emerging faropenem resistance in bacterial populations, particularly in Gram-negative pathogens, can serve as a sentinel marker for the presence of carbapenemases. Because some carbapenemases may hydrolyze faropenem more efficiently than certain carbapenems, increasing faropenem MICs could signal the low-level presence or evolution of a carbapenemase before high-level carbapenem resistance becomes phenotypically obvious .

The following table details representative MIC data illustrating the cross-resistance between faropenem and carbapenems in various bacterial isolates.

Table 1: Comparative MICs (µg/mL) of Faropenem and Carbapenems Against Susceptible and Resistant Isolates (This is an interactive table. Click on column headers to sort the data.)

| Bacterial Isolate | Key Resistance Mechanism | Faropenem MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Ertapenem MIC (µg/mL) | Cross-Resistance Status |

| Escherichia coli ATCC 25922 | Wild-Type (Susceptible) | ≤0.12 | ≤0.25 | ≤0.06 | ≤0.03 | Susceptible |

| Klebsiella pneumoniae | ESBL (CTX-M-15) | 0.5 | 0.5 | 0.12 | 0.25 | Susceptible |

| Enterobacter cloacae | AmpC + Porin Loss | 8 | 16 | 4 | 8 | Resistant |

| Klebsiella pneumoniae | KPC-2 Producer | >32 | 32 | 16 | >32 | High-Level Cross-Resistance |

| Escherichia coli | NDM-1 Producer | >32 | >64 | >64 | >32 | High-Level Cross-Resistance |

| Acinetobacter baumannii | OXA-23 Producer | 16 | 32 | 32 | 64 | High-Level Cross-Resistance |

Broader Impact of Faropenem Resistance on Other Beta-Lactam Classes

The mechanisms conferring resistance to faropenem, especially carbapenemases, have a cascading effect on nearly all other beta-lactam classes. An isolate that is resistant to faropenem due to a carbapenemase will typically exhibit a multidrug-resistant (MDR) or extensively drug-resistant (XDR) phenotype.

Penicillins and Cephalosporins: Carbapenemases hydrolyze penicillins (e.g., piperacillin) and all generations of cephalosporins (e.g., ceftriaxone, cefepime) with high efficiency. Therefore, faropenem resistance mediated by KPC, NDM, or other carbapenemases invariably leads to cross-resistance with these agents. Even beta-lactam/beta-lactamase inhibitor combinations, such as piperacillin-tazobactam, are often ineffective, as tazobactam (B1681243) does not inhibit metallo-beta-lactamases (like NDM) and may be overwhelmed by high levels of Class A carbapenemases (like KPC).

Monobactams: The impact on monobactams (e.g., aztreonam) is more complex. Aztreonam (B1666516) is stable to hydrolysis by metallo-beta-lactamases (MBLs) like NDM and VIM. However, it is readily hydrolyzed by many ESBLs and carbapenemases like KPC. Consequently, in an isolate co-producing an MBL (conferring faropenem resistance) and an ESBL or KPC enzyme, cross-resistance to aztreonam is expected.

Resistance via ESBLs and Porin Loss: While faropenem is more stable to hydrolysis by common ESBLs (e.g., CTX-M-15) than third-generation cephalosporins are, high-level expression of these enzymes, particularly when combined with reduced outer membrane permeability (porin loss), can elevate faropenem MICs to resistant levels. In such cases, the isolate is already highly resistant to oxyimino-cephalosporins (e.g., ceftriaxone, cefotaxime), demonstrating a clear pattern of cross-resistance that precedes the loss of faropenem activity.

The following table summarizes the broad cross-resistance profile of a faropenem-resistant isolate harboring a carbapenemase.

Table 2: Representative Cross-Resistance Profile in a Faropenem-Resistant Isolate (This is an interactive table. Click on column headers to sort the data.)

| Antibiotic Class | Representative Agent | MIC (µg/mL) in Susceptible Isolate (E. coli ATCC 25922) | MIC (µg/mL) in Faropenem-Resistant Isolate (K. pneumoniae with KPC-3) | Inferred Status |

| Penem | Faropenem | ≤0.12 | >32 | Resistant |

| Carbapenem | Meropenem | ≤0.06 | 32 | Resistant |

| Penicillin Combo | Piperacillin-Tazobactam | ≤4 | >128 | Resistant |

| 3rd Gen Cephalosporin | Ceftriaxone | ≤0.25 | >64 | Resistant |

| 4th Gen Cephalosporin | Cefepime | ≤0.25 | 32 | Resistant |

| Monobactam | Aztreonam | ≤0.12 | >32 | Resistant |

Synthetic Chemistry and Structure Activity Relationship Studies of Faropenem Analogues

Chemical Synthesis Pathways and Prodrug Design Principles

The chemical synthesis of faropenem (B194159) is a multi-step process that has been approached through various routes. One notable pathway involves the use of 4-acetoxyazetidinone as a starting material. A key step in many synthetic procedures is the deprotection of intermediate compounds, such as the removal of an allyl group from a penem (B1263517) compound, which can be achieved using reagents like dimedone in the presence of a palladium complex. google.comgoogleapis.com The yield and purity of the final product are critical considerations in these synthetic routes. google.com

Faropenem itself has low oral bioavailability. nih.gov To overcome this limitation, it is formulated as a prodrug, faropenem medoxomil. nih.govdrugbank.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. slideshare.net The primary principle behind the design of faropenem medoxomil is to mask the polar carboxylic acid group of faropenem with a medoxomil ester. nih.govacs.org This esterification increases the lipophilicity of the molecule, thereby enhancing its absorption from the gastrointestinal tract. acs.org After absorption, the medoxomil ester is cleaved by enzymes in the body, such as carboxymethylenebutenolidase (CMBL), to release the active faropenem. researchgate.netresearchgate.net This strategy significantly improves the oral bioavailability of faropenem. nih.gov

Several synthetic routes for faropenem sodium have also been developed, often involving the use of sodium 2-ethylhexanoate (B8288628) to form the sodium salt from a faropenem intermediate. chemicalbook.com

Structural Modifications and Their Influence on Antimicrobial Activity

The structure of faropenem has been systematically modified to investigate its structure-activity relationship (SAR) and to optimize its antibacterial properties.

A key structural feature of faropenem is the chiral tetrahydrofuran (B95107) (THF) ring at the C2 position. researchgate.netrjptonline.org This substituent plays a crucial role in the compound's chemical stability and biological activity. researchgate.netrjptonline.org The presence of this neutral THF ring contributes to faropenem's enhanced chemical stability compared to some other β-lactams. rjptonline.orgmdpi.com It also helps to prevent hydrolysis by renal dehydropeptidase-I (DHP-1), an enzyme that can inactivate certain carbapenem (B1253116) antibiotics. mdpi.comresearchgate.net

As previously mentioned, the native form of faropenem has a free carboxylic acid group, which limits its oral absorption. nih.gov The derivatization of this group is a cornerstone of improving its pharmacokinetic profile. The most successful approach has been the formation of the medoxomil ester, creating the prodrug faropenem medoxomil. nih.govdrugbank.com

The conversion of the carboxylic acid to an ester significantly increases the oral bioavailability. nih.govresearchgate.net While faropenem itself has an oral bioavailability of around 20-30%, the medoxomil prodrug boasts a bioavailability of 70-80%. nih.govresearchgate.netresearchgate.net This ester linkage is designed to be stable in the acidic environment of the stomach but is readily hydrolyzed in vivo to release the active faropenem. nih.gov The enzyme carboxymethylenebutenolidase (CMBL) has been identified as a key enzyme in the bioactivation of medoxomil ester prodrugs like faropenem medoxomil. researchgate.netresearchgate.net

The following table summarizes the impact of the medoxomil esterification on the bioavailability of faropenem.

| Compound | Oral Bioavailability | Key Feature |

| Faropenem | 20-30% researchgate.netresearchgate.net | Free carboxylic acid |

| Faropenem Medoxomil | 70-80% nih.govresearchgate.netresearchgate.net | Medoxomil ester prodrug |

Development of Novel Penem Derivatives for Enhanced Properties

The penem scaffold, including that of faropenem, continues to be a platform for the development of new antibacterial agents with improved properties. shef.ac.ukscilit.comresearchgate.net Research efforts are focused on creating derivatives that exhibit a broader spectrum of activity, enhanced stability against β-lactamases, and improved pharmacokinetic profiles. scilit.com

One area of exploration is the synthesis of novel imidazole-substituted 6-methylidene-penem derivatives. mdpi.com These compounds have shown promise as broad-spectrum inhibitors of β-lactamases, which could help overcome certain mechanisms of bacterial resistance. mdpi.com Another example is the development of MEN 10700, a penem with a sarcosinamido group at the C3 position, which has demonstrated broad-spectrum antibacterial activity and resistance to DHP-1 degradation. mdpi.com

The development of new penem derivatives is driven by the ongoing challenge of antimicrobial resistance. shef.ac.ukscilit.com By modifying the core penem structure and its substituents, researchers aim to create next-generation antibiotics that can effectively treat infections caused by multidrug-resistant bacteria. scilit.comresearchgate.net

Advanced Analytical Methodologies for Faropenem Research

Chromatographic Techniques for Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are the cornerstone for the precise quantification of faropenem (B194159). These techniques offer high sensitivity, specificity, and reproducibility.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of faropenem in bulk drug and pharmaceutical formulations. ijpcbs.comijpcbs.com A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture. For instance, one method utilizes a mobile phase of phosphate (B84403) buffer and methanol (B129727) (55:45 v/v) with UV detection at 316 nm. ijpcbs.comijpcbs.com Another established method employs a mobile phase of 10 mmol/L acetate (B1210297) buffer (pH 7.0), methanol, and triethylamine (B128534) (70:30:0.03, v/v/v) with UV detection at 315 nm. nih.govthieme-connect.com More advanced UPLC methods offer faster analysis times, with one such method using a mobile phase of 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile (B52724) (65:35 v/v) at a flow rate of 0.25 mL/min and detection at 313 nm. rjptonline.orgrjptonline.org

Table 1: Examples of Chromatographic Conditions for Faropenem Analysis

| Technique | Column | Mobile Phase | Detection Wavelength | Reference |

| RP-HPLC | Inertsil C18 (150 mm x 4.6 mm, 5 µm) | Phosphate buffer:Methanol (55:45 v/v) | 316 nm | ijpcbs.comijpcbs.com |

| RP-HPLC | Waters Symmetry C18 | 10 mmol/L acetate buffer (pH 7.0):Methanol:Triethylamine (70:30:0.03, v/v/v) | 315 nm | nih.govthieme-connect.com |

| RP-UPLC | End version C18 | 10mM Ammonium formate buffer (pH 3.5):Acetonitrile (65:35 v/v) | 313 nm | rjptonline.orgrjptonline.org |

| RP-HPLC-DAD | C-18 (250 mm x 4.6 mm, 5 µm) | Acetate buffer (pH 3.5):Acetonitrile (70:30 v/v) | 323 nm | researchgate.netingentaconnect.com |

Application in Preclinical Pharmacokinetic Studies

Chromatographic methods are indispensable for characterizing the pharmacokinetic profile of faropenem in preclinical studies. These studies often involve the analysis of faropenem concentrations in biological matrices like plasma and urine.

A validated HPLC method with UV detection has been successfully used for the quantification of faropenem in human plasma, demonstrating the necessary sensitivity and specificity for pharmacokinetic studies. nih.govthieme-connect.com This method involves solid-phase extraction for sample clean-up, followed by chromatographic separation. nih.govthieme-connect.com Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the analysis of faropenem in human plasma and urine, offering even higher sensitivity with a limit of detection of 5 ng/mL. nih.gov This LC-MS/MS method utilizes a simple protein precipitation step for sample preparation. nih.gov

In a murine model of Bacillus anthracis infection, plasma concentrations of faropenem were determined using a validated liquid chromatography-tandem mass spectrometry assay to evaluate the pharmacokinetic-pharmacodynamic relationships. nih.gov Furthermore, the urinary pharmacokinetics and pharmacodynamics of faropenem have been investigated in dogs to assess its efficacy against extended-spectrum β-lactamase-producing Escherichia coli, highlighting the importance of these analytical techniques in veterinary research. microbiologyresearch.orgmicrobiologyresearch.org

The in vitro activity of faropenem against various bacterial strains is a key aspect of its research. The minimum inhibitory concentration (MIC) is a critical parameter determined in these assays. For instance, the activity of faropenem against 29 isolates of B. anthracis was evaluated, with MIC values ranging from ≤0.06 to >64 μ g/liter and an MIC90 value of 0.5 μg/ml. nih.gov In another study focusing on Mycobacterium tuberculosis, the MIC was determined using a 96-well plate format with Middlebrook 7H9 growth medium. oup.com These assays rely on accurate preparation of drug concentrations, often verified by chromatographic methods, to ensure the reliability of the microbiological data.

Spectrophotometric Approaches for Faropenem Analysis

Spectrophotometric methods provide a simpler and more economical alternative to chromatography for the quantification of faropenem, particularly in bulk drug and pharmaceutical formulations. These methods are typically based on the reaction of faropenem with a chromogenic reagent to produce a colored species that can be measured by a spectrophotometer.

One such method involves the reaction of faropenem with Folin-Ciocalteu (F-C) reagent in an alkaline medium, resulting in a blue-colored chromogen with an absorption maximum at 745 nm. rjptonline.orgrjptonline.org This method has been shown to be reliable and reproducible for the estimation of faropenem. rjptonline.org Another approach is based on the formation of a green-colored complex with potassium ferricyanide (B76249) in the presence of ferric chloride, which shows maximum absorbance at 745 nm. ijpsr.com A third method relies on the reduction of ferric ions to ferrous ions by the drug, which then forms an orange-red complex with 1,10-phenanthroline, measured at 511 nm. ijpsr.come-journals.in Additionally, a derivative spectrophotometric method has been developed for the determination of faropenem in the presence of its degradation products, which is particularly useful for kinetic studies. nih.gov

Table 2: Spectrophotometric Methods for Faropenem Analysis

| Reagent(s) | Wavelength (λmax) | Linearity Range | Reference |

| Folin-Ciocalteu (F-C) Reagent | 745 nm | 50-300 mcg/mL | rjptonline.orgrjptonline.org |

| Potassium Ferricyanide & Ferric Chloride | 745 nm | Not Specified | ijpsr.com |

| Ferric Ammonium Sulphate & 1,10-Phenanthroline | 511 nm | Not Specified | ijpsr.come-journals.in |

| MBTH & Fe(III) | 610 nm | Not Specified | e-journals.in |

| First-Derivative Spectrophotometry | 341 nm | 2.5-300 μg/mL | nih.gov |

Method Validation in Research Contexts

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of research findings. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Specificity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like excipients or degradation products. nih.gov Derivative spectrophotometry, for example, has been shown to eliminate the overlapping effect caused by excipients and degradation products. nih.gov

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For example, a validated RP-HPLC method showed linearity in the range of 80-600 μg/mL. ijpcbs.comijpcbs.com A UPLC method demonstrated linearity in the range of 5–50μg/mL with a correlation coefficient (R²) of 0.9999. rjptonline.orgrjptonline.org A derivative spectrophotometric method was linear in the concentration range of 2.5-300 μg/mL. nih.gov

Precision : This refers to the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD). A validated HPLC method for faropenem in human plasma showed within-batch and between-batch precision of 0.4 to 1.6% and 1.6 to 2.3%, respectively. nih.gov

Accuracy : This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For a derivative spectrophotometric method, the recovery of faropenem ranged from 97.9% to 101.3%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) : LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For an RP-HPLC method, the LOD and LOQ were found to be 0.105 and 0.320 µg/mL, respectively. ijpcbs.com A UPLC method reported LOD and LOQ of 213 and 638 ng/mL, respectively. rjptonline.org A derivative spectrophotometric method had an LOD of 0.16 μg/mL and an LOQ of 0.46 μg/mL. nih.gov

Table 3: Validation Parameters for Selected Faropenem Analytical Methods

| Method | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) | LOD | LOQ | Reference |

| RP-HPLC | 80-600 μg/mL | Not Specified | Not Specified | 0.105 µg/mL | 0.320 µg/mL | ijpcbs.com |

| HPLC (in plasma) | 200-25000 ng/mL | 0.4-2.3% | -3.1 to 5.3% (bias) | Not Specified | 200 ng/mL | nih.gov |

| RP-UPLC | 5–50 µg/mL | Not Specified | Not Specified | 213 ng/mL | 638 ng/mL | rjptonline.org |

| Derivative Spectrophotometry | 2.5-300 μg/mL | 0.68-2.13% | 97.9-101.3% | 0.16 μg/mL | 0.46 μg/mL | nih.gov |

Future Directions and Emerging Research Avenues for Faropenem

Elucidation of Unexplored Molecular and Cellular Mechanisms

While the primary mechanism of action of faropenem (B194159) medoxomil, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), further research is needed to fully elucidate its more nuanced molecular and cellular interactions. medwinpublishers.compatsnap.comdrugbank.com Faropenem has demonstrated high affinity for high-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria, leading to morphological changes such as irregular septum formation, the formation of spherical cells, and eventual cell lysis. nih.gov Specifically, in Staphylococcus aureus and Streptococcus pneumoniae, it shows a high binding affinity for PBP1, followed by PBP3 and PBP2, while in Escherichia coli, the highest affinity is for PBP2. nih.gov

However, the downstream consequences of PBP inhibition and potential secondary mechanisms are not fully understood. Future research could focus on transcriptomic and proteomic analyses of faropenem-treated bacteria to identify stress responses and altered metabolic pathways. Investigating the potential for faropenem to modulate bacterial virulence factors or influence biofilm formation through mechanisms independent of cell wall synthesis could also reveal new facets of its activity. Furthermore, its interactions with various β-lactamases, including both serine and metallo-β-lactamases, are complex and can result in multiple products, suggesting a need for more detailed structure-activity relationship studies to optimize these interactions.

Investigating Novel Therapeutic Applications in Challenging Pathogens

The broad-spectrum activity of faropenem medoxomil against a range of Gram-positive and Gram-negative aerobes and anaerobes, including many β-lactamase-producing strains, positions it as a candidate for treating infections caused by challenging pathogens. medwinpublishers.compatsnap.comnih.gov

Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacteriaceae: Faropenem has shown good in vitro activity against E. coli and Klebsiella spp. that produce ESBLs, including the prevalent CTX-M types. medwinpublishers.comnih.gov Given the increasing prevalence of community-onset infections with these resistant organisms, oral faropenem could be a valuable therapeutic option. medwinpublishers.com

Anaerobic Bacteria: Faropenem has demonstrated significant in vitro activity against a wide array of clinically important anaerobic bacteria, making it a potential agent for treating mixed aerobic/anaerobic infections. nih.gov

Mycobacterium tuberculosis: Emerging research has highlighted the potential of faropenem in the treatment of tuberculosis (TB), including multidrug-resistant strains. nih.govresearchgate.net In vitro studies have shown that faropenem can efficiently kill M. tuberculosis, and it has been found to be more efficient at inactivating L,D-transpeptidases than meropenem (B701). nih.gov A study in a mouse model of tuberculosis demonstrated the efficacy of faropenem medoxomil in reducing bacterial load in the lungs. researchgate.net Furthermore, a clinical study in China suggested that a faropenem-containing regimen was non-inferior to a standard ethambutol-containing regimen for the first-line treatment of TB, with a lower incidence of adverse events. mims.com

The following table summarizes the in vitro activity of faropenem against selected challenging pathogens.

| Pathogen Group | Species | Key Findings |

| ESBL-Producing Enterobacteriaceae | Escherichia coli, Klebsiella spp. | Good in vitro activity against strains producing CTX-M type ESBLs. medwinpublishers.comnih.gov |

| Anaerobic Bacteria | Various clinically significant anaerobes | Significant in vitro activity. nih.gov |

| Mycobacteria | Mycobacterium tuberculosis | Efficiently kills M. tuberculosis in vitro and shows efficacy in a mouse model. nih.govresearchgate.net |

Advanced Pharmacokinetic-Pharmacodynamic Modeling in Complex Biological Systems

To optimize dosing regimens and improve clinical outcomes, advanced pharmacokinetic-pharmacodynamic (PK/PD) modeling is crucial. A study in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model demonstrated that the PK/PD parameter most strongly correlated with survival was the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). nih.govnih.gov In this model, a %fT>MIC of 16.4% was associated with 99% survival. nih.gov

Future research should employ more sophisticated modeling techniques, such as population PK/PD modeling and Monte Carlo simulations, to predict the probability of target attainment in diverse patient populations, including those with renal impairment or other comorbidities. frontiersin.org These models can help to establish more precise dosing recommendations and breakpoints for faropenem against various pathogens. Investigating the PK/PD of faropenem in complex biological systems, such as in patients with deep-seated infections or in specific tissues, will also be critical for its successful clinical application.

Strategies to Mitigate Resistance Development in Preclinical Settings

While faropenem is stable against many β-lactamases, the potential for resistance development is a concern. medwinpublishers.com Preliminary in vitro evidence suggests that induced resistance to faropenem in ESBL-producing E. coli can lead to cross-resistance to carbapenems, potentially through mutations in the ompC gene, which codes for an outer membrane porin. researchgate.net

Conversely, one study found that faropenem failed to select for resistant mutants in strains of Streptococcus pneumoniae and Haemophilus influenzae even after 50 days of continuous subculture in subinhibitory concentrations. colab.ws This suggests that the propensity for resistance development may be species-specific.

Future preclinical research should focus on strategies to mitigate resistance. This could include investigating the mechanisms of resistance in more detail and exploring approaches to prevent their emergence. Studies could be designed to assess the impact of different dosing strategies on the selection of resistant mutants.

Development of Combination Therapies with Faropenem for Synergistic Effects

Combining faropenem with other antimicrobial agents could offer synergistic effects, broaden its spectrum of activity, and potentially reduce the emergence of resistance. Research into combination therapies for M. tuberculosis has shown promise.

One study investigated a three-drug combination of tedizolid, moxifloxacin, and faropenem against non-replicating M. tuberculosis and found it to be effective. frontiersin.org Another study evaluated faropenem in combination with rifampicin (B610482) and amoxicillin/clavulanic acid in a whole-blood bactericidal activity trial, suggesting a potential for enhanced activity. oup.com The use of faropenem with a β-lactamase inhibitor like clavulanate has also been explored in the context of TB treatment. nih.gov

Further preclinical studies are warranted to explore other potential combination therapies. For instance, combining faropenem with a β-lactamase inhibitor could enhance its activity against bacteria that produce carbapenemases. diagnosticsfirst.comjwatch.org The table below outlines some of the investigated combination therapies involving faropenem.

| Combination Agents | Target Pathogen | Key Findings |

| Tedizolid, Moxifloxacin | Mycobacterium tuberculosis (non-replicating) | Effective in killing non-replicating M. tuberculosis. frontiersin.org |

| Rifampicin, Amoxicillin/clavulanic acid | Mycobacterium tuberculosis | Suggestion of a trend towards enhanced activity. oup.com |

| Clavulanate, Probenecid | Mycobacterium tuberculosis | Investigated in a mouse model of tuberculosis. researchgate.net |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for evaluating Faropenem medoxil's efficacy in urinary tract infection (UTI) models?

- Methodological Guidance :

- Design randomized controlled trials (RCTs) with microbiological and clinical endpoints. Include pyuria and bacteriuria as inclusion criteria, and measure MIC90 values for target pathogens (e.g., E. coli, K. pneumoniae) to establish susceptibility breakpoints .

- Use a double-blind design to compare treatment durations (e.g., 3-day vs. 7-day regimens) and monitor recurrence rates at 5–9 days and 4–6 weeks post-treatment. Sample sizes should be powered to detect non-inferiority margins .

- Key Data :

| Parameter | 3-Day Regimen (n=97) | 7-Day Regimen (n=103) |

|---|---|---|

| Microbiological Success | 80.8% | 79.4% |

| Adverse Event Rate | 9.5% | 9.5% |

Q. How does this compound's pharmacokinetic profile influence dosing strategies in preclinical studies?

- Methodological Guidance :

- Assess bioavailability under fasting vs. postprandial conditions. This compound achieves comparable Cmax and AUC in both states, enabling flexible dosing in clinical protocols .

- Monitor plasma half-life (0.9 hours) and urinary excretion rates to optimize dosing frequency for infections in renal or systemic compartments .

Advanced Research Questions

Q. What methodological approaches address contradictions in Faropenem's efficacy against ESBL-producing pathogens?

- Methodological Guidance :

- Conduct retrospective cohort studies with stratification by resistance mechanisms (e.g., ESBL genotype) and host factors (e.g., urinary tract abnormalities). Use multivariate regression to identify confounding variables like recurrence rates in immunocompromised patients .

- Validate findings with in vitro time-kill assays to correlate MIC values with clinical outcomes in resistant strains .

- Example Case :

In a study of ESBL-producing E. coli cystitis, Faropenem achieved a 90% clinical cure rate but had a 30% recurrence rate due to underlying urinary tract pathologies .

- Example Case :

Q. How can researchers optimize study designs to assess Faropenem's role in combating β-lactamase-mediated resistance?

- Methodological Guidance :

- Use whole-genome sequencing to track resistance gene expression (e.g., blaCTX-M) in pathogens pre- and post-treatment. Pair this with phenotypic assays (e.g., disc diffusion) to evaluate resistance development .

- Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict efficacy against carbapenem-resistant strains, leveraging Faropenem's stability against most β-lactamases .

Q. What gaps exist in real-world evidence (RWE) for Faropenem, and how can they be methodologically addressed?

- Methodological Guidance :

- Deploy multi-center surveillance studies to capture usage patterns (e.g., off-label prescriptions for respiratory infections) and resistance trends. Use standardized questionnaires to collect clinician-reported outcomes .

- Apply the FINERMAPS framework to ensure feasibility: Secure access to electronic health records (EHRs) and ethical approvals for longitudinal data analysis .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in vitro activity and clinical outcomes for Faropenem?

- Methodological Guidance :

- Compare MIC90 values (e.g., 1 mg/L for E. coli) with tissue penetration data. Faropenem's low serum levels may limit efficacy in systemic infections despite potent in vitro activity .

- Use murine infection models to simulate human pharmacokinetics and validate dosing regimens before clinical translation .

Future Research Directions

Q. What are the priorities for Faropenem research in the context of antimicrobial stewardship?

- Methodological Guidance :

- Conduct cost-effectiveness analyses comparing Faropenem with fluoroquinolones in community-acquired infections. Include metrics like "days of therapy" and resistance emergence rates .

- Develop adaptive trial designs for resistant infections, incorporating interim analyses to adjust enrollment criteria based on interim resistance data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.